molecular formula C42H60N2O9 B12384784 Gli1-IN-1

Gli1-IN-1

Cat. No.: B12384784
M. Wt: 736.9 g/mol
InChI Key: CXELXEUAFXDMTL-SWIMQBEISA-N
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Description

Gli1-IN-1 is a small molecule inhibitor that targets the Glioma-associated oncogene homolog 1 (GLI1) protein. GLI1 is a transcription factor involved in the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue patterning. Aberrant activation of GLI1 has been linked to various cancers, making it a significant therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gli1-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

Gli1-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

Gli1-IN-1 exerts its effects by inhibiting the activity of the GLI1 protein. This inhibition disrupts the Hedgehog signaling pathway, leading to reduced transcription of target genes involved in cell proliferation, survival, and DNA damage repair. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Gli1-IN-1 is unique compared to other GLI inhibitors due to its specific targeting and inhibitory potency. Similar compounds include:

This compound stands out due to its direct inhibition of GLI1, making it a valuable tool in cancer research and therapeutic development.

Properties

Molecular Formula

C42H60N2O9

Molecular Weight

736.9 g/mol

IUPAC Name

[(1S)-1-[(3S,8S,10R,12R,13R,14R,17S)-8,14,17-trihydroxy-10,13-dimethyl-3-[2-(4-methylpiperazin-1-yl)acetyl]oxy-12-[(E)-3-phenylprop-2-enoyl]oxy-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] (2S)-2-methylbutanoate

InChI

InChI=1S/C42H60N2O9/c1-7-28(2)37(47)51-29(3)40(48)19-20-42(50)39(40,5)34(53-35(45)14-13-30-11-9-8-10-12-30)26-33-38(4)17-16-32(25-31(38)15-18-41(33,42)49)52-36(46)27-44-23-21-43(6)22-24-44/h8-15,28-29,32-34,48-50H,7,16-27H2,1-6H3/b14-13+/t28-,29-,32-,33?,34+,38-,39+,40+,41-,42+/m0/s1

InChI Key

CXELXEUAFXDMTL-SWIMQBEISA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H](C)[C@@]1(CC[C@]2([C@@]1([C@@H](CC3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CN5CCN(CC5)C)C)O)OC(=O)/C=C/C6=CC=CC=C6)C)O)O

Canonical SMILES

CCC(C)C(=O)OC(C)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)OC(=O)CN5CCN(CC5)C)C)O)OC(=O)C=CC6=CC=CC=C6)C)O)O

Origin of Product

United States

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